Contrave
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Description
Bupropion and Naltrexone is a fixed-dose combination medication used primarily for the management of chronic obesity in adults. This combination includes Bupropion, an aminoketone atypical antidepressant, and Naltrexone, an opioid antagonist. The combination has shown synergistic effects in weight loss when used alongside a reduced-calorie diet and increased physical activity .
Synthetic Routes and Reaction Conditions:
Bupropion: The synthesis of Bupropion involves the reaction of 3-chloropropiophenone with tert-butylamine, followed by oxidation with potassium permanganate to yield Bupropion hydrochloride.
Naltrexone: Naltrexone is synthesized from noroxymorphone through a series of chemical reactions, including N-alkylation with cyclopropylmethyl bromide.
Industrial Production Methods:
Bupropion: Industrial production of Bupropion typically involves large-scale chemical synthesis using the aforementioned synthetic route, followed by purification and crystallization processes.
Naltrexone: The industrial production of Naltrexone involves the synthesis from noroxymorphone, followed by purification and formulation into the final product.
Types of Reactions:
Oxidation: Bupropion undergoes oxidation to form its active metabolites.
Reduction: Naltrexone can be reduced to its active form, 6β-naltrexol.
Substitution: Both compounds can undergo substitution reactions during their synthesis.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used for the oxidation of Bupropion.
Reduction: Hydrogenation catalysts are used for the reduction of Naltrexone.
Substitution: Alkyl halides are used in the substitution reactions for both compounds.
Major Products Formed:
Bupropion: The major product is Bupropion hydrochloride.
Naltrexone: The major product is Naltrexone hydrochloride.
Chemistry:
- Bupropion and Naltrexone are used in research to study their chemical properties and interactions with other compounds.
Biology:
- These compounds are used to investigate their effects on neurotransmitter systems and their potential therapeutic applications.
Medicine:
- The combination is primarily used for weight management in obese patients. It is also studied for its potential use in treating other conditions such as depression and addiction .
Industry:
- The pharmaceutical industry utilizes this combination in the production of weight management medications.
Bupropion:
- Bupropion acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. It also acts as a nicotinic acetylcholine receptor antagonist .
Naltrexone:
- Naltrexone is an opioid receptor antagonist that blocks the effects of opioids. It also modulates the release of pro-opiomelanocortin neurons in the hypothalamus, which play a role in appetite regulation .
Molecular Targets and Pathways:
- Bupropion targets the norepinephrine and dopamine transporters, while Naltrexone targets the opioid receptors. Together, they influence the reward pathways and appetite regulation mechanisms in the brain .
Comparison with Similar Compounds
Sibutramine: Another weight management medication that acts as a serotonin-norepinephrine reuptake inhibitor.
Orlistat: A weight loss medication that inhibits the absorption of dietary fats.
Uniqueness:
- The combination of Bupropion and Naltrexone is unique in its dual mechanism of action, targeting both the neurotransmitter systems and opioid receptors. This dual action provides a synergistic effect in weight management, making it more effective than monotherapy with either compound alone .
This comprehensive overview highlights the significance of Bupropion and Naltrexone in various fields, from chemistry and biology to medicine and industry. The combination’s unique mechanism of action and its applications in weight management make it a valuable compound for scientific research and therapeutic use.
Properties
CAS No. |
1201668-08-7 |
---|---|
Molecular Formula |
C33H41ClN2O5 |
Molecular Weight |
581.1 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C20H23NO4.C13H18ClNO/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h3-4,11,15,18,22,24H,1-2,5-10H2;5-9,15H,1-4H3/t15-,18+,19+,20-;/m1./s1 |
InChI Key |
KVNBDVQGENTICK-ITLPAZOVSA-N |
Isomeric SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Synonyms |
upropion hydrochloride - natrexone hydrochloride bupropion hydrochloride, naltrexone hydrochoride drug combination Contrave Mysimba |
Origin of Product |
United States |
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